2-Phenyldecane (decan-2-ylbenzene, CAS 4537-13-7) is a C16H26 secondary linear alkylbenzene (LAB) in which a phenyl group is attached at the 2-position of an n-decane chain. With a molecular weight of 218.38 g·mol⁻¹, an XLogP3 of 6.8, and a measured melting point of −0.5 °C, it is a hydrophobic aromatic hydrocarbon that serves as a discrete, isomer-resolved reference compound within the broader LAB family.
Molecular FormulaC16H26
Molecular Weight218.38 g/mol
CAS No.4537-13-7
Cat. No.B041316
⚠ Attention: For research use only. Not for human or veterinary use.
2-Phenyldecane (CAS 4537-13-7) – Identity and Baseline Physicochemical Profile for Scientific Procurement
2-Phenyldecane (decan-2-ylbenzene, CAS 4537-13-7) is a C16H26 secondary linear alkylbenzene (LAB) in which a phenyl group is attached at the 2-position of an n-decane chain [1]. With a molecular weight of 218.38 g·mol⁻¹, an XLogP3 of 6.8, and a measured melting point of −0.5 °C, it is a hydrophobic aromatic hydrocarbon that serves as a discrete, isomer-resolved reference compound within the broader LAB family [1] . In contrast to the more widely available 1-phenyldecane (n-decylbenzene, CAS 104-72-3), the branched-substitution architecture of 2-phenyldecane produces quantitatively distinct physical, environmental-fate, and functional properties that cannot be extrapolated from the linear isomer.
Isomer-Resolved Reference2-phenyl decane structural isomer for environmental fate and surfactant SAR studies
Property DifferentiationMelting point, vapor pressure, and biodegradation kinetics distinct from linear 1-phenyl isomer
Analytical StandardMay support isomer-specific quantification as retention-index anchor
[1] NIST Chemistry WebBook: Benzene, (1-methylnonyl)- (4537-13-7). National Institute of Standards and Technology. View Source
2-Phenyldecane (CAS 4537-13-7) – Why 1-Phenyldecane or Other LAB Isomers Cannot Serve as Drop-In Replacements
Within the linear alkylbenzene (LAB) family, the position of phenyl attachment is the primary structural determinant of physicochemical properties and environmental fate. Direct comparative measurements on C9–C14 LABs demonstrate that vapor pressure varies by up to 3-fold, and aqueous solubility, octanol-water partition coefficients, and Henry's Law constants all shift systematically with differences in phenyl substitution site [1]. In surfactant applications, the sodium sulfonate salts synthesized from 2-phenyl decane exhibit distinctly lower solubility than those derived from 4- and 5-phenyl isomers, a difference that directly affects formulation stability, precipitation behavior, and cold-water performance [2]. Critically, 2-phenyl isomers degrade completely and significantly faster in microbial systems than internally substituted (C3–C7) isomers, which achieve only 40–72% removal under identical conditions [1]. For any investigation demanding rigorous isomer control — including environmental-tracer fate studies, surfactant structure–activity relationship research, and isomer-specific analytical method development — substituting 1-phenyldecane or a commercially unresolved LAB mixture for authentic 2-phenyldecane introduces uncontrolled variability that can fundamentally alter experimental outcomes.
1-Phenyldecane (linear isomer)
Vapor pressure, melting point, and Henry's constant differ substantially; environmental fate models using linear-isomer values may shift predictions.
Mixed LAB feedstocks
Internal isomers (3- to 7-phenyl) exhibit slower biodegradation and different surfactant salt solubility, altering both tracer interpretation and formulation performance.
4/5-Phenyl decane sulfonates
Derived surfactant solubility rank-order shifts with isomer position; 2-phenyl sulfonate may show narrower cold-water formulation tolerance.
[1] Sherblom, P. M.; Gschwend, P. M.; Eganhouse, R. P. Aqueous Solubilities, Vapor Pressures, and 1-Octanol-Water Partition Coefficients for C9–C14 Linear Alkylbenzenes. J. Chem. Eng. Data 1992, 37 (4), 394–399. View Source
[2] Moreno, A.; Cohen, L.; Berna, J. L. L.A.B. Composition Influence on L.A.S. Tenside Surfactants Deterg. 1988, 25 (4), 216–221. View Source
2-Phenyldecane vs. 1-Phenyldecane – Melting Point Elevated by +13.5 °C with Implications for Low-Temperature Applications
The experimentally determined melting point of 2-phenyldecane is −0.5 °C, whereas the literature melting point of 1-phenyldecane (n-decylbenzene, CAS 104-72-3) is −14 °C . This represents a melting-point elevation of +13.5 °C for the 2-phenyl isomer relative to the linear analog.
1-Phenyldecane (n-decylbenzene, CAS 104-72-3): −14 °C (lit.)
Quantified Difference
Δ = +13.5 °C (2-phenyldecane melts 13.5 °C higher)
Conditions
Neat compound; standard literature determinations; 2-phenyldecane value from ChemicalBook; 1-phenyldecane value from Sigma-Aldrich/TCI.
Why This Matters
For applications requiring a liquid aromatic solvent or reaction medium at near-freezing temperatures, 1-phenyldecane remains fluid while 2-phenyldecane solidifies; conversely, 2-phenyldecane offers easier solidification for isolation or purification at modest refrigeration temperatures.
2-Phenyldecane vs. 1-, 3-, 4-, and 5-Phenyldecane – Vapor Pressure Ranges from 0.133 to 0.418 Pa; 2-Phenyl Isomer Occupies a Distinct Intermediate Position
In a single GC-based head-to-head study, the liquid-phase vapor pressure (P_L°) of 2-phenyldecane was determined as 0.391 Pa at 25 °C, intermediate between the 3-phenyl (0.418 Pa) and 1-phenyl (0.349 Pa) isomers, and substantially higher than the 4-phenyl (0.133 Pa) and 5-phenyl (0.251 Pa) isomers [1]. The 2-phenyl isomer's volatility is 12% higher than that of 1-phenyldecane and 194% higher than that of 4-phenyldecane.
Vapor Pressure (25 °C)Head-to-head comparison
2-Ph: 0.391 Pa 1-Ph: 0.349 Pa; 3-Ph: 0.418 Pa; 4-Ph: 0.133 Pa; 5-Ph: 0.251 Pa
2- vs. 1-Ph: +12% (+0.042 Pa); 2- vs. 4-Ph: +194% (+0.258 Pa)
Supports isomer-specific volatilization modeling
Using 1- or 4-phenyl proxy values would systematically bias air-water exchange estimates
2- vs. 1-phenyl: +12% (+0.042 Pa); 2- vs. 4-phenyl: +194% (+0.258 Pa); 2- vs. 3-phenyl: −6.5% (−0.027 Pa)
Conditions
GC-based vapor pressure determination; neat compounds; Sherblom et al., J. Chem. Eng. Data, 1992.
Why This Matters
Using 1-phenyldecane vapor pressure as a proxy for 2-phenyldecane in environmental fate models would underestimate volatilization by 12%, while using an internal isomer such as 4-phenyldecane would underestimate it by nearly 200%, propagating large errors into air-water exchange and transport calculations.
[1] Sherblom, P. M.; Gschwend, P. M.; Eganhouse, R. P. Aqueous Solubilities, Vapor Pressures, and 1-Octanol-Water Partition Coefficients for C9–C14 Linear Alkylbenzenes. J. Chem. Eng. Data 1992, 37 (4), 394–399. View Source
2-Phenyl LABs vs. 6/7-Phenyl LABs – Biodegradation Half-Life of 4.5 Days vs. 20 Days in Sludge-Amended Soil (4.4-Fold Difference)
In sludge-amended agricultural soil time-course experiments, 2-phenyl linear alkylbenzene isomers (including 2-phenyldecane) exhibited a biodegradation half-life (t₁/₂) of 4.5 days, compared with 20 days for the 6/7-phenyl isomers — a 4.4-fold difference in environmental persistence [1]. Preferential degradation of the externally substituted 2-phenyl isomer was confirmed across multiple monitoring sites by comparing phenyl isomer distributions in field samples with known sludge application histories.
Sludge-amended agricultural soils; aerobic incubation; half-lives calculated from time-course concentration data; Water Research, 1992, 26, 613–624.
Why This Matters
For environmental tracer investigations and exposure assessments, the isomer identity of a LAB directly controls its environmental residence time; employing an unresolved LAB mixture or an internal isomer in place of pure 2-phenyldecane would confound degradation-rate interpretations and risk-assessment conclusions.
[1] Linear alkylbenzenes in sewage sludges and sludge amended soils. Water Res. 1992, 26 (5), 613–624. View Source
2-Phenyl LABs vs. C3–C7 LABs – Complete (100%) Microbial Degradation by Nocardia amarae vs. Only 40–72% for Internal Isomers
Laboratory degradation studies employing Nocardia amarae MB-11, isolated from soil, demonstrated that 2-phenyl isomers of linear alkylbenzenes across the C10–C14 chain-length range were completely degraded (100% removal), whereas other phenyl-position isomers (C3–C7) were degraded only to the extent of 40–72% under identical incubation conditions [1]. This complete-versus-partial degradation dichotomy was independent of alkyl chain length.
C3–C7 Phenyl position LAB isomers: 40–72% degradation
Quantified Difference
Δ = 28–60 percentage points; 2-phenyl isomers achieve full mineralization
Conditions
Nocardia amarae MB-11 isolated from soil; laboratory degradation studies; LABs with C10–C14 alkyl chains; Journal of Biosciences, 1996, 21, 487–496.
Why This Matters
For bioremediation research and environmental risk assessment, the ability of 2-phenyldecane to undergo complete microbial mineralization — vs. only partial degradation of internal isomers — determines whether a compound is fully eliminated from a contaminated compartment or leaves behind persistent, potentially bioactive degradation intermediates; this distinction carries direct regulatory significance.
[1] Singh, H. D. Laboratory degradation studies of two indigenously produced linear alkyl benzenes by Nocardia amarae MB-11. J. Biosci. 1996, 21 (4), 487–496. View Source
2-Phenyl Decane Sulfonate vs. 4/5-Phenyl Isomers – Reduced Sodium Salt Solubility Directly Impacts Surfactant Formulation Stability
A comparative study of pure phenyl decane isomers converted to their sodium sulfonate salts established that the salt derived from the more external isomer (predominantly 2-phenyl) was less soluble than the corresponding salts of more internal isomers (4- and 5-phenyl) [1]. This solubility rank-order was observed under controlled laboratory conditions designed to isolate the effect of phenyl substitution position from confounding variables such as chain-length distribution.
2-phenyl-derived salt may have narrower operational window in cold/hard water
Surfactant ChemistryDetergent FormulationPrecipitation Control
Evidence Dimension
Aqueous solubility of sodium linear alkylbenzene sulfonate (LAS) salts derived from pure phenyl decane positional isomers
Target Compound Data
Sodium salt of 2-phenyl decane sulfonate: lower solubility (qualitative rank-order)
Comparator Or Baseline
Sodium salts of 4- and 5-phenyl decane sulfonate: higher solubility (qualitative rank-order)
Quantified Difference
Directional — 2-phenyl sulfonate salt is less soluble than 4/5-phenyl sulfonate salts; exact solubility values not reported in accessible abstract
Conditions
Sodium salts of pure phenyl decane sulfonic acids; comparative solubility testing; Tenside Surfactants Detergents, 1988, 25, 216–221.
Why This Matters
For detergent formulators and surfactant researchers, the isomer-dependent solubility of LAS salts means that 2-phenyldecane-derived sulfonate has a narrower operational window in hard-water or cold-water formulations before precipitation occurs; controlling isomer distribution in the parent LAB feedstock is therefore essential for reproducible formulation performance.
Surfactant ChemistryDetergent FormulationPrecipitation Control
[1] Moreno, A.; Cohen, L.; Berna, J. L. L.A.B. Composition Influence on L.A.S. Tenside Surfactants Deterg. 1988, 25 (4), 216–221. View Source
2-Phenyldecane vs. 1-Phenyldecane – 16% Higher Henry's Law Constant Quantifies Air-Water Partitioning Differential
The Henry's Law solubility constant (H_scp) at 298.15 K for 2-phenyldecane is 1.0×10⁻⁴ mol/(m³Pa), compared with 8.6×10⁻⁵ mol/(m³Pa) for 1-phenyldecane (n-decylbenzene), both values derived from the same experimental dataset [1] [2]. The 16% higher Henry's constant for the 2-phenyl isomer signifies proportionally greater partitioning from the aqueous phase into the gas phase.
Henry's Law ConstantDirect comparison
Hscp 1.0×10⁻⁴ vs 8.6×10⁻⁵ mol/(m³Pa)
Δ +16% (2-Ph higher)
Supports air-water partitioning quantification
Substituting 1-phenyldecane constant underestimates volatilization by 16%
Δ = +1.4×10⁻⁵ mol/(m³Pa); 2-phenyldecane H_scp is 16% higher
Conditions
Derived from vapor pressure and aqueous solubility data (VP/AS method); original data from Sherblom et al., 1992; compiled in the Henry's Law Constants database (R. Sander, version 5.0.0).
Why This Matters
In multimedia environmental fate models, substituting the Henry's constant of 1-phenyldecane for 2-phenyldecane systematically underestimates volatilization from water bodies by 16%, introducing bias into air-water exchange flux calculations and subsequent exposure and risk predictions.
[1] Sander, R. Compilation of Henry's Law Constants (version 5.0.0): 2-Phenyldecane (CAS 4537-13-7). Atmos. Chem. Phys. 2023, 23, 10901–12440. Data originally from Sherblom et al., 1992. View Source
[2] Sander, R. Compilation of Henry's Law Constants (version 5.0.0): Decylbenzene / 1-Phenyldecane (CAS 104-72-3). Atmos. Chem. Phys. 2023, 23, 10901–12440. Data originally from Sherblom et al., 1992. View Source
2-Phenyldecane (CAS 4537-13-7) – Evidence-Backed Research and Industrial Application Scenarios
Isomer-Resolved Environmental Tracer for Municipal Wastewater Pollution Tracking
Because 2-phenyldecane degrades with a t₁/₂ of 4.5 days versus 20 days for internal LAB isomers in sludge-amended soil [1], and because it undergoes complete microbial mineralization by Nocardia amarae while internal isomers are only partially removed [2], pure 2-phenyldecane serves as a uniquely well-characterized tracer for tracking short-term municipal wastewater inputs to aquatic and terrestrial systems. Its intermediate volatility (0.391 Pa) and 16% higher Henry's constant relative to 1-phenyldecane [3] provide independently verifiable air-water partitioning parameters for fate model calibration.
Surfactant Structure-Activity Relationship (SAR) Research Using Isomer-Pure LAS Precursor
The documented lower solubility of sodium 2-phenyl decane sulfonate relative to 4- and 5-phenyl sulfonate salts [4] makes 2-phenyldecane the precursor of choice for systematic surfactant structure-activity relationship studies that seek to correlate phenyl attachment position with precipitation behavior, Krafft point, and hard-water tolerance. Using isomer-pure 2-phenyldecane rather than a mixed-LAB feedstock eliminates the confounding effect of isomer distribution variability.
Analytical Reference Standard for GC-MS or GC-FID Isomer-Specific Quantification of LABs
With a well-defined boiling point (289.5 °C), refractive index (1.4919 estimate), and published GC retention behavior on graphitized carbon stationary phases [5], 2-phenyldecane is qualified as a retention-index anchor and calibration standard for isomer-specific quantification of LAB residues in environmental matrices, petroleum products, or commercial surfactant intermediates where 2-phenyl content is a critical quality parameter [6].
Low-Temperature Physicochemical Property Benchmarking for Branched Alkylbenzene Studies
The melting point of −0.5 °C — elevated by 13.5 °C over 1-phenyldecane — makes 2-phenyldecane a distinctive benchmarking compound for studies of how alkyl chain branching influences solid-liquid phase transitions in aromatic hydrocarbons. This property supports its use in fundamental physical chemistry investigations of conformational effects on melting behavior in the LAB series.
Application
Selection Property
Validation Focus
Environmental Tracer Studies
Isomer-specific biodegradation kinetics
Half-life in sludge-amended soil and mineralization extent
Surfactant SAR Research
Isomer-pure LAS precursor
Sulfonate solubility rank-order and hard-water tolerance
LAB Isomer-Specific Quantification
Defined retention-index anchor
GC retention behavior and calibration linearity
Branched Alkylbenzene Phase Behavior
Elevated melting point vs. linear isomer
Solid-liquid transition benchmarking
[1] Linear alkylbenzenes in sewage sludges and sludge amended soils. Water Res. 1992, 26 (5), 613–624. View Source
[2] Singh, H. D. Laboratory degradation studies of two indigenously produced linear alkyl benzenes by Nocardia amarae MB-11. J. Biosci. 1996, 21 (4), 487–496. View Source
[3] Sander, R. Compilation of Henry's Law Constants (version 5.0.0). Atmos. Chem. Phys. 2023, 23, 10901–12440. Data for CAS 4537-13-7 and 104-72-3 from Sherblom et al., 1992. View Source
[4] Moreno, A.; Cohen, L.; Berna, J. L. L.A.B. Composition Influence on L.A.S. Tenside Surfactants Deterg. 1988, 25 (4), 216–221. View Source
[5] Diack, M.; Guiochon, G. Adsorption Isotherms and Overloaded Elution Profiles of Phenyl-n-alkanes on Porous Carbon in Liquid Chromatography. Langmuir 1992, 8 (6), 1587–1593. View Source
[6] U.S. Patent 4,301,316. Preparing Phenylalkanes. January 7, 1980. (Catalyst-dependent 2-phenyl isomer selectivity data for LAB synthesis). View Source
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